For instance, in a study focusing on anti-obesity agents, researchers synthesized a series of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives [].
Another study exploring Luteinizing hormone-releasing hormone (LHRH) receptor antagonists utilized a similar synthetic approach, employing a thieno[2,3-d]pyrimidine-2,4-dione core with a biaryl moiety to develop highly potent antagonists [].
In the development of LHRH antagonists, molecular modeling studies revealed that incorporating a methoxyurea side chain into the structure led to the formation of an intramolecular hydrogen bond. This bond is suggested to enhance the molecule's lipophilicity, potentially contributing to improved membrane permeability and oral absorption [].
For example, compound 1i, a 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, exhibited potent triglyceride-lowering activity in 3T3-L1 adipocytes, comparable to the adenosine monophosphate-activated protein kinase (AMPK) agonist Acadesine (AIACR) []. This finding suggests that the compound may exert its lipid-lowering effects by modulating AMPK activity, a key regulator of cellular energy homeostasis.
In contrast, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated potent antagonistic activity against the LHRH receptor. The mechanism behind this antagonistic activity involves competing with the endogenous ligand for binding to the receptor, effectively blocking downstream signaling pathways [].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3